6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine
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Overview
Description
6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine is a complex heterocyclic compound that combines multiple ring structures, including a purine and a cyclopenta[d]pyrimidine moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine typically involves multi-step reactions. One common approach is the cyclocondensation reaction, where starting materials such as malononitrile, hydrogen sulfide, and aldehydes are used. The reaction conditions often include the use of a base like triethylamine and solvents such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares the cyclopenta ring structure but differs in the attached functional groups.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar in having a fused pyrimidine ring but with different substituents.
Uniqueness
6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine is unique due to its specific combination of ring structures and functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H22N8 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-9-ethylpurine |
InChI |
InChI=1S/C18H22N8/c1-2-24-12-23-15-17(24)21-11-22-18(15)26-8-6-25(7-9-26)16-13-4-3-5-14(13)19-10-20-16/h10-12H,2-9H2,1H3 |
InChI Key |
YXGYIDIOEKXENL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4CCC5 |
Origin of Product |
United States |
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